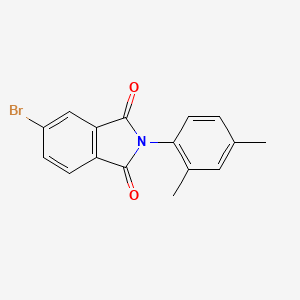
5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole-1,3-diones. This compound has shown significant potential in various scientific research applications, including in the field of medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has shown significant potential in various scientific research applications. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
In organic synthesis, 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of various compounds. This compound has been used in the synthesis of isoindole-1,3-dione derivatives, which have shown potential as antitumor agents.
In materials science, 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been used as a precursor for the synthesis of conducting polymers. These polymers have shown potential in various applications, including in the development of electronic devices and sensors.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including topoisomerase II and DNA-dependent protein kinase. This inhibition can lead to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA-dependent protein kinase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as an anticancer agent. This compound has shown significant potential in inhibiting the growth of cancer cells. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for the study of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One of the directions is the development of isoindole-1,3-dione derivatives with improved anticancer activity and reduced toxicity. Another direction is the study of the mechanism of action of this compound in cancer cells. This can help in the development of more targeted therapies for cancer. Additionally, the use of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione as a building block for the synthesis of conducting polymers can be further explored for the development of electronic devices and sensors.
Synthesis Methods
The synthesis of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods. One of the most common methods is the reaction of 2,4-dimethylphenylhydrazine with 5-bromo-1,3-dimethyl-2-oxoindoline-6-carboxylic acid under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound.
properties
IUPAC Name |
5-bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(17)8-13(12)16(18)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJYIUGZTSMCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

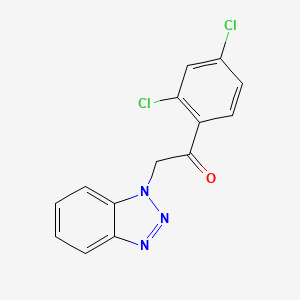
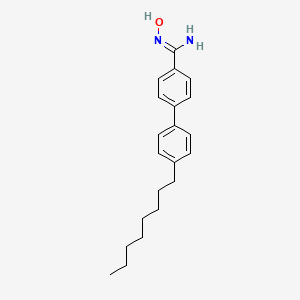
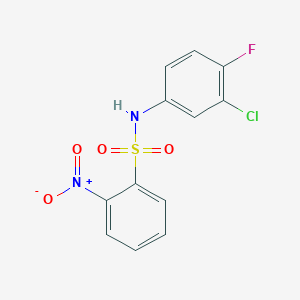

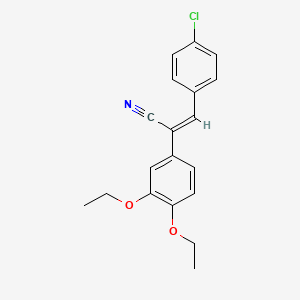
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)




![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
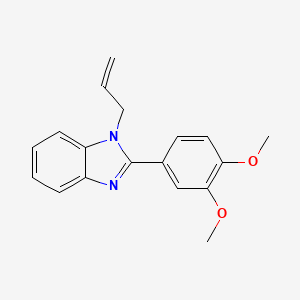
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)